methyl(1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-phenylalaninate
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Overview
Description
Methyl(1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-phenylalaninate is a synthetic compound belonging to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in cannabis. The compound is known for its potent agonistic activity at cannabinoid receptors, particularly CB1 and CB2 receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-phenylalaninate typically involves the reaction of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with methylamine and L-phenylalanine. The reaction is carried out under controlled conditions, often using a solvent such as acetonitrile or dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl(1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-phenylalaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl(1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-phenylalaninate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.
Biology: Studied for its interaction with cannabinoid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including pain relief and anti-inflammatory properties.
Industry: Utilized in the development of new synthetic cannabinoids for research and forensic purposes.
Mechanism of Action
The compound exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2. Upon binding, it activates these receptors, leading to the modulation of various signaling pathways. This activation results in the release of neurotransmitters and other signaling molecules, which mediate the compound’s effects on the central nervous system and peripheral tissues .
Comparison with Similar Compounds
Similar Compounds
5F-MDMB-PICA: Another synthetic cannabinoid with similar structure and activity.
5F-ADB: Known for its potent agonistic activity at cannabinoid receptors.
4F-MDMB-BINACA: A synthetic cannabinoid with fluorine substitution at a different position.
Uniqueness
Methyl(1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-phenylalaninate is unique due to its specific chemical structure, which includes a fluoropentyl chain and an indole core. This structure confers high potency and selectivity for cannabinoid receptors, making it a valuable compound for research and forensic applications .
Properties
CAS No. |
2682867-54-3 |
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Molecular Formula |
C24H27FN2O3 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
methyl (2S)-2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C24H27FN2O3/c1-30-24(29)21(16-18-10-4-2-5-11-18)26-23(28)20-17-27(15-9-3-8-14-25)22-13-7-6-12-19(20)22/h2,4-7,10-13,17,21H,3,8-9,14-16H2,1H3,(H,26,28)/t21-/m0/s1 |
InChI Key |
GZGBNOYVLYYYCZ-NRFANRHFSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF |
Origin of Product |
United States |
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